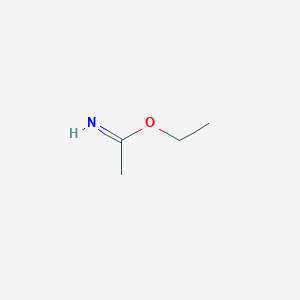

Ethyl acetimidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Imidoesters - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl ethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-6-4(2)5/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAPORGEDIDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2208-07-3 (hydrochloride) | |

| Record name | Ethyl acetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4061381 | |

| Record name | Ethanimidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-84-6 | |

| Record name | Ethyl acetimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Acetimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of ethyl acetimidate hydrochloride (EAH), a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Chemical and Physical Properties

This compound hydrochloride is a white to light yellow crystalline powder.[1][2][3][4] It is a salt that is sensitive to moisture and should be handled and stored accordingly.[1][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClNO | [1][2] |

| Molecular Weight | 123.58 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [1][2][3][4] |

| Melting Point | 112-114 °C | [3][4] |

| Boiling Point | 57.3 °C at 760 mmHg | [1][4] |

| Flash Point | 22.3 °C | [1][4] |

| Density | 0.89 g/cm³ | [1][4] |

| Solubility in Water | 50 mg/mL, clear, colorless solution | [2][4][6] |

Acidity (pKa)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.7 (s, 2H): This broad singlet corresponds to the two protons on the protonated iminium nitrogen (=NH₂⁺).

-

δ 4.26 (q, 2H): A quartet representing the methylene protons (-O-CH₂-) of the ethyl group, split by the adjacent methyl protons.

-

δ 2.38 (s, 3H): A singlet corresponding to the methyl protons (CH₃-C=) of the acetimidate group.

-

δ 1.36 (t, 3H): A triplet representing the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.[3][7]

¹³C NMR: While a detailed spectrum is not widely published, the expected chemical shifts would include signals for the imino carbon, the two carbons of the ethyl group, and the methyl carbon of the acetimidate moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would be expected to show characteristic absorption bands for the C=N stretch of the iminium group, N-H stretching and bending vibrations, C-O stretching of the ether linkage, and C-H stretching and bending of the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound hydrochloride would show a molecular ion peak corresponding to the free base, this compound (C₄H₉NO), with a molecular weight of 87.12 g/mol .[8] Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxy group, and other characteristic cleavages.

Reactivity and Stability

-

Stability: this compound hydrochloride is stable under normal temperatures and pressures but is sensitive to moisture.[1] It should be stored in a cool, dry place in a tightly sealed container.[1]

-

Reactivity: It is incompatible with strong oxidizing agents and strong bases.[1]

-

Hydrolysis: As an imidate salt, it is susceptible to hydrolysis, particularly in neutral to basic conditions, to yield an ester and an amine. In acidic conditions, the protonated form is more stable. The general mechanism for the hydrolysis of imidate salts proceeds through a tetrahedral intermediate.

-

Hazardous Decomposition: Upon decomposition, it may produce hydrogen chloride, hydrogen cyanide, carbon monoxide, carbon dioxide, and oxides of nitrogen.[1]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is based on the Pinner reaction.

Materials:

-

Acetonitrile

-

Anhydrous Ethanol

-

Acetyl Chloride

-

tert-Butyl methyl ether

Procedure:

-

To a reactor, add acetonitrile and ethanol and cool the mixture to -10°C.

-

Slowly add acetyl chloride while stirring, maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 12 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure at 45°C.

-

To the residue, add tert-butyl methyl ether and stir at room temperature for 3 hours.

-

Collect the precipitated solid by filtration.

-

Dry the solid under vacuum at 40°C to obtain this compound hydrochloride.[3][7][9]

Melting Point Determination

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillary tubes

Procedure:

-

Ensure the sample of this compound hydrochloride is finely powdered and dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20°C below the expected melting point (112-114°C).

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

-

For hygroscopic solids, it is crucial to minimize exposure to the atmosphere during sample preparation.

Solubility Determination

Materials:

-

This compound hydrochloride

-

Solvent of interest (e.g., water)

-

Vials with caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

Procedure:

-

Weigh a precise amount of this compound hydrochloride (e.g., 50 mg) into a vial.

-

Add a specific volume of the solvent (e.g., 1 mL of water) to the vial.

-

Cap the vial and vortex or stir the mixture for a set period at a constant temperature.

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the solubility is at least the concentration prepared.

-

If undissolved solid remains, the solution is saturated. The concentration of the dissolved solid in the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after filtration or centrifugation.

Visualizations

Caption: Workflow for the synthesis of this compound hydrochloride.

Caption: Simplified hydrolysis pathway of this compound hydrochloride.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Ethyl Acetimidate: A Technical Guide to its Mechanism of Action in Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ethyl acetimidate in protein modification. This compound is a valuable reagent for studying protein structure and function due to its specific and charge-preserving modification of primary amino groups. This document details the chemical basis of its reactivity, presents relevant quantitative data, and offers experimental protocols for its application.

Core Mechanism of Action

This compound is an imidoester that serves as an effective reagent for the chemical modification of proteins. Its primary mode of action is the amidation of nucleophilic primary amino groups found in proteins. This reaction specifically targets the ε-amino group of lysine residues and the α-amino group at the N-terminus of polypeptide chains.

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the imidoester. This forms an unstable tetrahedral intermediate which then collapses, releasing ethanol and forming a stable N-substituted acetamidine. A key feature of this modification is that the newly formed acetamidinium group retains a positive charge at physiological pH, similar to the original primary amino group. This charge preservation is crucial as it minimizes perturbations to the native conformation and electrostatic interactions of the protein, which might otherwise be altered by reagents that neutralize the positive charge of lysine residues.[1]

The reaction is highly dependent on pH. For the modification to occur, the target amino group must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at an alkaline pH, generally between 8.0 and 10.0. However, at higher pH values, the rate of hydrolysis of the this compound reagent also increases, which can reduce the efficiency of the protein modification.

The modification of lysine residues with this compound has been shown to increase the thermostability of some proteins.[2] Even with extensive modification, where up to 90% of lysine residues are substituted, the native structure of the nucleoprotein is largely retained.[1] This makes this compound a suitable reagent for mapping available lysine residues and for use in cross-linking studies with related bisimido esters.[1]

Figure 1. Reaction of this compound with a lysine residue.

Quantitative Data on this compound Modification

The efficiency and kinetics of the reaction are influenced by several factors, most notably pH and temperature. The data presented below is derived from studies on this compound and the closely related mthis compound.

Table 1: pH Dependence of Reaction Rates

The rates of both protein amidination and imidoester hydrolysis are strongly dependent on pH. The optimal pH for modification represents a compromise between ensuring the amine is nucleophilic and minimizing reagent hydrolysis.

| pH | Rate of Amidination | Rate of Hydrolysis | Comment |

| 6.8 | Low | High | Hydrolysis is significant, and the amino group is mostly protonated, leading to a slow reaction rate. |

| 8.0 | Moderate | Moderate | A commonly used pH that balances reaction rate and reagent stability. |

| 8.8 | High | Low | The rate of amidination increases while the rate of hydrolysis decreases in this range.[3] |

| > 9.5 | High | Increasing | While the reaction with the protein is fast, the hydrolysis of the reagent also becomes more rapid. |

Data generalized from studies on mthis compound, which exhibits similar properties to this compound.[3]

Table 2: Reversibility of Amidination

The acetimidoyl groups can be removed from modified proteins, which is a useful feature for certain structural studies.[4]

| Reagent | pH | Temperature (°C) | Half-life of Removal | Efficiency of Removal (after 4h) | Reference |

| Methylamine (3.44M) | 11.5 | 25 | ~26 minutes | >95% | [4] |

| Ammonia | 11.5 | 25 | ~754 minutes | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for protein modification using this compound and the subsequent removal of the modification.

Protocol for Protein Modification with this compound

This protocol describes a general procedure for the acetamidination of a protein in solution. The optimal conditions may vary depending on the specific protein.

Materials:

-

Protein of interest

-

This compound hydrochloride

-

Triethanolamine buffer (1 M, pH 8.5)

-

Dialysis tubing or size-exclusion chromatography column

-

Reaction buffer (e.g., 0.2 M triethanolamine, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

-

Reagent Preparation: Immediately before use, prepare a solution of this compound hydrochloride in the reaction buffer. A typical starting point is a 20-fold molar excess of this compound per lysine residue in the protein.

-

Reaction: Add the freshly prepared this compound solution to the protein solution. Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring.

-

Quenching: To stop the reaction, add the quenching solution to a final concentration of 100 mM. This will consume any unreacted this compound.

-

Removal of Excess Reagents: Remove excess reagents and by-products by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography column.

-

Analysis: Verify the extent of modification using techniques such as mass spectrometry (to observe the mass shift of +41 Da per modified amine) or by amino acid analysis.

Figure 2. Experimental workflow for protein modification.

Protocol for Removal of Acetimidoyl Groups (Deamidation)

This protocol is based on the method using methylamine for the rapid removal of the modification.[4]

Materials:

-

Acetimidated protein

-

Methylamine buffer (e.g., 3.44 M methylamine, pH adjusted to 11.5 with HCl)

-

Dialysis tubing or size-exclusion chromatography column

-

Neutralization buffer (e.g., 1 M phosphate buffer, pH 7.0)

Procedure:

-

Preparation: Transfer the modified protein into the methylamine buffer.

-

Incubation: Incubate the solution at 25°C for 4 hours. This should result in greater than 95% removal of the acetimidoyl groups.[4]

-

Neutralization and Purification: Neutralize the solution by adding the neutralization buffer. Subsequently, remove the methylamine and other small molecules by extensive dialysis or size-exclusion chromatography against a desired final buffer.

-

Analysis: Confirm the removal of the modification by mass spectrometry, observing the mass shift back to the original unmodified protein mass.

Logical Consequences of Amidination

The modification of primary amines with this compound leads to several important consequences for the modified protein, which are summarized in the diagram below. The preservation of positive charge is the most significant feature, which in turn helps to maintain the protein's overall electrostatic profile and native structure.

Figure 3. Logical consequences of protein amidination.

References

- 1. Characterization of chromatin modified with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical modification of epsilon-amino groups in glutamine synthetase from Bacillus stearothermophilus with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Properties of mthis compound and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Structural Elucidation of Ethyl Acetimidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of ethyl acetimidate, a valuable intermediate in organic synthesis. This document details the prevalent synthetic methodologies, offering in-depth experimental protocols. Furthermore, it outlines the analytical techniques employed for the structural confirmation of the target compound, supported by key data and visualizations to facilitate a thorough understanding.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imidate salt, which can then be neutralized to yield the free imidate.

The Pinner Reaction

The Pinner reaction provides a reliable route to this compound, typically in the form of its hydrochloride salt, from readily available starting materials: acetonitrile and ethanol. The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the product.

Reaction Scheme:

CH₃CN + C₂H₅OH + HCl → [CH₃C(OC₂H₅)=NH₂]⁺Cl⁻

[CH₃C(OC₂H₅)=NH₂]⁺Cl⁻ + Base → CH₃C(OC₂H₅)=NH + Base·HCl

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established literature procedures for the synthesis of this compound hydrochloride via the Pinner reaction.

Materials:

-

Acetonitrile

-

Anhydrous Ethanol

-

Hydrogen Chloride (gas) or a reagent that generates HCl in situ (e.g., acetyl chloride)

-

Anhydrous diethyl ether

Procedure:

-

A solution of acetonitrile in anhydrous ethanol is prepared in a reaction vessel equipped with a stirring mechanism and a gas inlet.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the cooled solution while maintaining the temperature below 10 °C. The reaction is typically continued for several hours.

-

Alternatively, acetyl chloride can be added dropwise to the ethanol solution to generate HCl in situ.

-

The reaction mixture is then typically allowed to stir at a low temperature for an extended period, often overnight, to ensure complete formation of the Pinner salt.

-

The precipitated this compound hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

A reported yield for this reaction is approximately 95%.[1]

Structural Characterization

The structure of this compound and its hydrochloride salt is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO |

| Molecular Weight | 87.12 g/mol | 123.58 g/mol |

| Appearance | Colorless to pale yellow liquid[2] | White to light yellow crystalline powder[3][4] |

| Melting Point | Not available | 112-114 °C[5] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[2] | Soluble in water.[4] |

| CAS Number | 1000-84-6 | 2208-07-3 |

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

Spectroscopic Data

The structural integrity of the synthesized this compound is verified using various spectroscopic methods. The key data from these analyses are summarized below.

The ¹H NMR spectrum of this compound hydrochloride provides distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.36 | triplet | 3H | -OCH₂CH₃ |

| 2.38 | singlet | 3H | -C(CH₃ )=NH₂⁺ |

| 4.26 | quartet | 2H | -OCH₂ CH₃ |

| 11.7 | singlet | 2H | =NH₂ ⁺ |

Table 2: ¹H NMR Data for this compound Hydrochloride (in DMSO-d₆) [1]

| Chemical Shift (δ) ppm (Predicted for free base) | Chemical Shift (δ) ppm (Reported for Hydrochloride) | Assignment |

| ~14 | Not explicitly found | -OCH₂C H₃ |

| ~20 | Not explicitly found | -C (CH₃)=N |

| ~60 | Not explicitly found | -OC H₂CH₃ |

| ~165 | Not explicitly found | -C (CH₃)=N |

Table 3: ¹³C NMR Data for this compound

The IR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~3300-3400 | N-H stretch (imine) |

| ~2850-3000 | C-H stretch (alkane) |

| ~1650-1670 | C=N stretch (imine) |

| ~1050-1150 | C-O stretch (ether) |

Table 4: Key IR Absorption Bands for this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak for this compound is expected at m/z = 87.

| m/z | Assignment |

| 87 | [M]⁺ (Molecular ion) |

| 72 | [M - CH₃]⁺ |

| 60 | [M - C₂H₅]⁺ or [CH₃CONH₂]⁺ |

| 43 | [CH₃CO]⁺ |

| 42 | [CH₂=C=NH]⁺ |

Table 5: Expected Mass Spectrometry Fragmentation for this compound [6]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Pinner reaction.

References

- 1. This compound hydrochloride(2208-07-3) MS spectrum [chemicalbook.com]

- 2. Pinner Reaction | NROChemistry [nrochemistry.com]

- 3. CAS 1000-84-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethanimidic acid, ethyl ester, hydrochloride (1:1) | C4H10ClNO | CID 2724290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C4H9NO | CID 65066 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Ethyl acetimidate is a valuable reagent in biochemical research, primarily utilized for the chemical modification of proteins and the investigation of protein structure and interactions. Its ability to react specifically with primary amino groups under mild conditions, coupled with the reversible nature of the resulting modification, makes it a versatile tool in the modern biochemistry laboratory. This guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.

Core Applications of this compound

The primary applications of this compound in biochemical research are centered around its reactivity towards primary amines, particularly the ε-amino group of lysine residues in proteins. The main uses include:

-

Reversible Protein Modification: Amidination with this compound is a powerful technique for temporarily blocking lysine residues. This is particularly useful in protein chemistry and proteomics.

-

Protein Cross-Linking: Bifunctional derivatives of this compound can be used to covalently link interacting proteins, providing insights into protein-protein interactions and quaternary structure.

-

Enzyme Studies: Modification of lysine residues with this compound can be employed to investigate the role of these residues in enzyme activity, substrate binding, and allosteric regulation.

Reversible Protein Modification for Structural Analysis

One of the most significant applications of this compound is the reversible modification of lysine residues to aid in protein sequencing and structural analysis. The acetimidoyl group introduced by the reagent can be quantitatively removed under mild conditions, restoring the native protein.

The general workflow for this application involves the modification of lysine residues, followed by enzymatic digestion (e.g., with trypsin), peptide separation, and sequencing. Blocking lysine residues directs trypsin to cleave only at arginine residues, generating larger peptide fragments that can simplify sequence assembly. Following analysis, the acetimidoyl groups are removed to allow for further characterization of the native peptides.

Quantitative Data for Amidination and Deamidation

| Parameter | Value | Conditions | Reference |

| Amidination Reaction pH | 8.0 - 10.0 | Optimal for reaction with primary amines | [General knowledge] |

| Amidination Reaction Temperature | 4 - 25 °C | To maintain protein stability | [General knowledge] |

| Deamidation Reagent | Methylamine/HCl buffer | For efficient removal of acetimidoyl groups | |

| Deamidation pH | 11.5 | For rapid displacement of acetimidoyl groups | |

| Deamidation Temperature | 25 °C | Standard condition for deamidation | |

| Half-life of Acetimidoyl Group in Methylamine Buffer | ~26 minutes | 3.44 M methylamine/HCl, pH 11.5, 25 °C | |

| Removal Efficiency of Acetimidoyl Groups | >95% | After 4 hours in methylamine buffer |

Experimental Protocol: Reversible Amidination of a Protein for Tryptic Digestion

Materials:

-

Protein of interest

-

This compound hydrochloride

-

Triethanolamine-HCl buffer (0.2 M, pH 8.5)

-

Methylamine/HCl buffer (3.44 M, pH 11.5)

-

Trypsin (sequencing grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide

-

HPLC system for peptide separation

-

Mass spectrometer for peptide analysis

Methodology:

-

Protein Preparation: Dissolve the protein in 0.2 M triethanolamine-HCl buffer, pH 8.5, to a final concentration of 1-5 mg/mL.

-

Amidination Reaction:

-

Add solid this compound hydrochloride to the protein solution in small portions over 30 minutes at room temperature, while maintaining the pH at 8.5 by the addition of 5 M NaOH. A 20-fold molar excess of this compound over the total number of amino groups is a common starting point.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Dialyze the reaction mixture extensively against 50 mM ammonium bicarbonate, pH 8.0, to remove excess reagent.

-

-

Reduction and Alkylation (Optional but Recommended):

-

Add DTT to a final concentration of 10 mM and incubate for 1 hour at 56 °C.

-

Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate for 45 minutes in the dark.

-

-

Tryptic Digestion:

-

Add trypsin to the amidinated protein solution at a 1:50 (w/w) enzyme-to-substrate ratio.

-

Incubate overnight at 37 °C.

-

-

Peptide Separation and Analysis:

-

Separate the resulting peptides by reverse-phase HPLC.

-

Analyze the purified peptides by mass spectrometry and Edman degradation for sequence determination.

-

-

Deamidation (Removal of Acetimidoyl Groups):

-

To a sample of the amidinated peptides, add an equal volume of 3.44 M methylamine/HCl buffer, pH 11.5.

-

Incubate for 4 hours at 25 °C.

-

Acidify the reaction mixture with acetic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

-

-

Analysis of Regenerated Peptides: Analyze the deamidated peptides by mass spectrometry to confirm the removal of the acetimidoyl groups and to identify the original lysine-containing peptides.

Workflow for Reversible Amidination in Protein Sequencing

Caption: Workflow for protein sequencing using reversible amidination.

Protein Cross-Linking Studies

Bifunctional imidoesters, which are derivatives of this compound, are used as cross-linking reagents to study protein-protein interactions. These reagents have two reactive imidoester groups separated by a spacer arm of a defined length. They react with primary amines on the surfaces of interacting proteins, forming covalent cross-links that trap the protein complex.

The identification of cross-linked peptides by mass spectrometry can provide distance constraints that are valuable for determining the three-dimensional structure of protein complexes.

Experimental Protocol: Protein Cross-Linking with a Bifunctional Imidoester

Materials:

-

Protein complex of interest

-

Bifunctional imidoester cross-linker (e.g., dimethyl suberimidate, a related imidoester)

-

HEPES buffer (50 mM, pH 8.0)

-

Tris-HCl buffer (1 M, pH 7.5) for quenching

-

SDS-PAGE analysis equipment

-

Mass spectrometer for analysis of cross-linked peptides

Methodology:

-

Protein Preparation: Prepare the protein complex in 50 mM HEPES buffer, pH 8.0, at a concentration of 1-2 mg/mL.

-

Cross-Linking Reaction:

-

Prepare a fresh stock solution of the bifunctional imidoester in the reaction buffer.

-

Add the cross-linker to the protein solution to a final concentration of 1-2 mM. The optimal concentration should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

-

Quenching: Stop the reaction by adding Tris-HCl buffer, pH 7.5, to a final concentration of 50-100 mM. The primary amines in Tris will react with and consume the excess cross-linker.

-

Analysis of Cross-Linking:

-

Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands corresponding to cross-linked protein species indicates a successful reaction.

-

-

Identification of Cross-Linked Peptides (for structural studies):

-

Excise the cross-linked protein band from the SDS-PAGE gel.

-

Perform in-gel tryptic digestion.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Use specialized software to identify the cross-linked peptides and map the interaction sites.

-

Logical Flow of a Protein Cross-Linking Experiment

Caption: Workflow of a typical protein cross-linking experiment.

Enzyme Inhibition and Mechanistic Studies

This compound can be used to probe the functional role of lysine residues in enzymes. By modifying these residues, researchers can assess their importance in catalysis, substrate binding, or the maintenance of the enzyme's active conformation. If modification with this compound leads to a loss of enzyme activity, it suggests that one or more lysine residues are critical for its function.

The reversible nature of the amidination reaction is advantageous in these studies, as the restoration of enzyme activity upon removal of the acetimidoyl groups provides strong evidence that the observed effects are due to the specific modification of lysine residues.

Quantitative Data on Enzyme Inhibition by Lysine Modification

Note: Specific Ki values for this compound as a direct enzyme inhibitor are not widely reported, as it is primarily used as a modifying agent. The inhibitory effects are typically reported as a percentage of activity loss after modification.

| Enzyme | Effect of Amidination | Conclusion |

| Various | Loss of activity | Lysine residues are essential for function. |

| Some | No change in activity | Lysine residues are not directly involved in the active site. |

| Others | Altered substrate specificity | Lysine residues may be involved in substrate binding. |

Experimental Protocol: Investigating the Role of Lysine Residues in Enzyme Activity

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme assay

-

This compound hydrochloride

-

Reaction buffer for amidination (e.g., 0.1 M sodium borate, pH 8.5)

-

Buffer for enzyme assay

-

Deamidation buffer (e.g., 3.44 M methylamine/HCl, pH 11.5)

-

Spectrophotometer or other instrument for activity measurement

Methodology:

-

Enzyme Activity Baseline: Measure the initial activity of the native enzyme under standard assay conditions.

-

Amidination of the Enzyme:

-

Incubate the enzyme with a specific concentration of this compound in the reaction buffer for a defined period (e.g., 1 hour at 25 °C). The concentration of the reagent should be varied to achieve different degrees of modification.

-

Remove excess reagent by dialysis or gel filtration into the enzyme assay buffer.

-

-

Activity of Modified Enzyme: Measure the activity of the amidinated enzyme. A decrease in activity suggests the involvement of lysine residues.

-

Protection Studies (Optional):

-

Perform the amidination reaction in the presence of the enzyme's substrate or a competitive inhibitor.

-

If the substrate or inhibitor protects the enzyme from inactivation, it suggests that the modified lysine residues are located at or near the active site.

-

-

Reversibility of Inhibition:

-

Treat the inactivated, amidinated enzyme with the deamidation buffer to remove the acetimidoyl groups.

-

Measure the enzyme activity after deamidation. The restoration of activity confirms that the inhibition was due to the reversible modification of lysine residues.

-

Signaling Pathway Diagram (Hypothetical)

Caption: Logical flow of enzyme inhibition by lysine modification.

Conclusion

This compound and its derivatives are indispensable reagents in the biochemist's toolkit. Their ability to specifically and reversibly modify primary amino groups provides a robust method for protein structural analysis, the investigation of protein-protein interactions, and the elucidation of enzyme mechanisms. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to leverage the power of this compound in their own work. Careful optimization of reaction conditions and thorough analysis of the results will ensure the successful application of this versatile chemical probe.

An In-depth Technical Guide to Ethyl Acetimidate and its Hydrochloride Salt for Researchers and Drug Development Professionals

An authoritative overview of Ethyl Acetimidate, focusing on its chemical properties, synthesis, and critical applications in biochemical research and pharmaceutical development. This guide provides detailed experimental protocols and data for scientists and researchers.

This compound, and more commonly its hydrochloride salt, is a versatile reagent in organic and medicinal chemistry. Valued for its ability to selectively modify primary amines, it plays a significant role in protein chemistry, peptide synthesis, and the construction of nitrogen-containing heterocyclic compounds, which are foundational to many pharmaceutical agents. This technical guide offers a comprehensive resource on this compound, from its fundamental properties to its practical applications, tailored for professionals in research and drug development.

Core Chemical and Physical Data

This compound is an organic compound that is often utilized in its more stable hydrochloride salt form for various chemical transformations. The fundamental properties of both this compound and this compound hydrochloride are summarized below, providing a clear reference for experimental design and execution.

Physicochemical Properties

A compilation of key physical and chemical data for this compound and its hydrochloride salt is presented in the following tables for easy comparison.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1000-84-6 | [1] |

| Molecular Formula | C₄H₉NO | [2] |

| Molecular Weight | 87.12 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 92-95 °C | [3] |

| Density | 0.872 g/cm³ (at 23 °C) | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

| pKa | 8.35 ± 0.70 (Predicted) | [3] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 2208-07-3 | [4] |

| Molecular Formula | C₄H₁₀ClNO | [4] |

| Molecular Weight | 123.58 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 112-114 °C | [5] |

| Solubility in Water | 50 mg/mL, clear, colorless | [5] |

| Stability | Moisture sensitive, stable under normal temperatures and pressures. | [6] |

Spectral Data

For structural elucidation and quality control, the following spectral data for this compound hydrochloride are provided.

Table 3: Spectral Data for this compound Hydrochloride

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (400 MHz, DMSO-d6) | δ: 11.7 (s, 2H), 4.26 (q, 2H), 2.38 (s, 3H), 1.36 (t, 3H) | [7] |

| ¹³C NMR | Data available in spectral databases. | [8][9] |

| Mass Spectrometry (EI) | Molecular Ion (of free base): 87 m/z. Key fragments: 43, 42, 60 m/z. | [2][10] |

| IR | Available in spectral databases. | [9][11] |

Synthesis of this compound Hydrochloride

The most common and efficient method for synthesizing this compound hydrochloride is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

The Pinner Reaction: A Classic Approach

The Pinner reaction is a cornerstone of imidate synthesis. It proceeds by treating a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride.

Diagram 1: Pinner Reaction for this compound Synthesis

References

- 1. CAS 1000-84-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H9NO | CID 65066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound 97 2208-07-3 [sigmaaldrich.com]

- 6. This compound hydrochloride|2208-07-3 - MOLBASE Encyclopedia [m.molbase.com]

- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound hydrochloride(2208-07-3) MS spectrum [chemicalbook.com]

- 11. Ethanimidic acid, ethyl ester, hydrochloride (1:1) | C4H10ClNO | CID 2724290 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Imidoesters for Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of imidoester chemistry and its application in protein modification, cross-linking, and conjugation. It is designed to be a valuable resource for researchers and professionals in the fields of biochemistry, proteomics, and drug development, offering detailed protocols, quantitative data, and visual representations of key processes.

Introduction to Imidoesters

Imidoesters are a class of reagents that react primarily with the ε-amino groups of lysine residues and the α-amino groups at the N-terminus of proteins. This reaction, known as amidination, is highly specific under controlled pH conditions and results in the formation of a stable amidine bond. A key advantage of this modification is that it retains the positive charge of the original amino group at physiological pH, thus minimizing disruptions to the protein's native charge distribution and tertiary structure.[1][2]

The versatility of imidoesters stems from their availability as both monofunctional and bifunctional reagents. Monofunctional imidoesters are used to modify proteins for various purposes, such as introducing new functional groups. Bifunctional imidoesters, or cross-linkers, possess two reactive imidoester groups and are instrumental in studying protein-protein interactions, elucidating quaternary structures, and immobilizing proteins onto solid supports.[1][2]

Reaction Chemistry and Mechanism

The reaction between an imidoester and a primary amine is a nucleophilic substitution. The amino group attacks the electrophilic carbon of the imidoester, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of an alcohol or thiol, resulting in the formation of a stable amidine linkage.

The efficiency of the amidination reaction is highly dependent on pH. The optimal pH range for the reaction is typically between 8 and 10.[1][2] Below pH 8, the reaction rate decreases as the primary amines become protonated and thus less nucleophilic. Above pH 10, the hydrolysis of the imidoester reagent becomes more pronounced, reducing its efficiency.[2]

Below is a diagram illustrating the reaction between a primary amine of a protein's lysine residue and a generic imidoester.

Quantitative Data for Imidoester Reagents

The selection of an appropriate imidoester reagent is critical for the success of a protein modification or cross-linking experiment. The tables below summarize key quantitative data for commonly used imidoester cross-linkers and the kinetic parameters of Traut's reagent.

Table 1: Properties of Common Homobifunctional Imidoester Cross-linkers

| Reagent | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? |

| Dimethyl Adipimidate | DMA | 245.15 | 8.6 | No |

| Dimethyl Pimelimidate | DMP | 259.17 | 9.2 | No |

| Dimethyl Suberimidate | DMS | 273.20 | 11.0 | No |

| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 309.28 | 11.9 | Yes (by reducing agents) |

Data sourced from Thermo Fisher Scientific.[1]

Table 2: Kinetic Parameters of Traut's Reagent (2-Iminothiolane) at pH 8

| Parameter | Value | Conditions |

| Half-life of Hydrolysis | ~1 hour | 50mM triethanolamine buffer |

| Half-life of Reaction with Primary Amines | ~5 minutes | 20mM glycine in 50mM triethanolamine buffer |

Data sourced from Thermo Fisher Scientific.[3]

Experimental Protocols

This section provides detailed methodologies for common applications of imidoesters in protein chemistry.

Protein Cross-linking using Dimethyl Suberimidate (DMS)

This protocol describes a general procedure for cross-linking protein subunits or interacting proteins using DMS.

Materials:

-

Dimethyl Suberimidate (DMS)

-

Protein sample (1-5 mg/mL)

-

Cross-linking buffer: 0.2 M triethanolamine, pH 8.0 (or other amine-free buffers like phosphate or borate buffer at pH 7-9)[4]

-

Quenching solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5

-

SDS-PAGE reagents

Procedure:

-

Prepare DMS Solution: Immediately before use, dissolve DMS in the cross-linking buffer to a final concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH if necessary.[5]

-

Reaction Setup: Add the freshly prepared DMS solution to the protein sample. A 10- to 30-fold molar excess of the cross-linker over the protein is recommended.[1][4] For a protein concentration below 5 mg/mL, a 20- to 30-fold molar excess is advised.[4]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 3 hours for more complete cross-linking.[1][5]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes at room temperature.

-

Analysis: Analyze the cross-linked products by SDS-PAGE. The formation of higher molecular weight bands corresponding to dimers, trimers, etc., indicates successful cross-linking.

Introduction of Sulfhydryl Groups using Traut's Reagent (2-Iminothiolane)

This protocol details the modification of primary amines to introduce reactive sulfhydryl groups using Traut's Reagent.

Materials:

-

Traut's Reagent (2-Iminothiolane)

-

Protein sample

-

Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., phosphate buffer) containing 2-5 mM EDTA.[3][6]

-

Desalting column

-

Ellman's Reagent (for quantifying sulfhydryl groups)

Procedure:

-

Prepare Protein Sample: Dissolve the protein to be modified in the reaction buffer to a concentration of 1-10 mg/mL.[7]

-

Prepare Traut's Reagent Solution: Prepare a fresh solution of Traut's Reagent in the reaction buffer. A 2 mg/mL solution corresponds to approximately 14 mM.[8]

-

Reaction Setup: Add a 2- to 20-fold molar excess of Traut's Reagent to the protein solution.[3][6]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.[3][6]

-

Purification: Remove excess Traut's Reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.[3][7]

-

Quantification (Optional): Determine the concentration of introduced sulfhydryl groups using Ellman's Reagent.

Applications in Drug Development

Imidoester chemistry plays a significant role in various aspects of drug development.

-

Antibody-Drug Conjugates (ADCs): Traut's reagent is used to introduce sulfhydryl groups onto antibodies, which can then be conjugated to maleimide-activated cytotoxic drugs to create ADCs.[7] This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.

-

Protein-Protein Interaction Studies: Bifunctional imidoesters are used to identify and characterize protein-protein interactions that are crucial for disease pathways. This information is invaluable for the rational design of small molecule inhibitors or therapeutic proteins.

-

Enzyme Immobilization: Imidoesters can be used to immobilize enzymes onto solid supports, which is beneficial for developing reusable biocatalysts and biosensors.

The logical relationship of these applications is depicted in the following diagram.

Conclusion

Imidoesters are powerful and versatile tools in protein chemistry, offering a reliable method for modifying and cross-linking proteins while preserving their native charge. Their applications span from fundamental research in protein structure and interactions to the development of novel therapeutics like ADCs. A thorough understanding of their reaction chemistry, optimal conditions, and available reagents, as detailed in this guide, is essential for their successful implementation in research and drug development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. store.sangon.com [store.sangon.com]

- 5. fgsc.net [fgsc.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. benchchem.com [benchchem.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

Ethyl Acetimidate: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl acetimidate, and its more commonly handled hydrochloride salt, serves as a valuable and versatile reagent in organic synthesis. Its utility stems from the reactive imidate functionality, which acts as a powerful electrophile, enabling the construction of a variety of nitrogen-containing compounds. This guide provides a comprehensive overview of this compound's properties, synthesis, and key applications, complete with experimental protocols, quantitative data, and mechanistic diagrams to support its use in research and development.

Properties and Handling

This compound is typically encountered as its hydrochloride salt, a white to light yellow crystalline solid that is more stable and easier to handle than the free base, which is a colorless to pale yellow liquid.[1][2] The hydrochloride salt is soluble in water and alcohols.[1][3]

Table 1: Physicochemical Properties of this compound Hydrochloride [1][3][4]

| Property | Value |

| CAS Number | 2208-07-3 |

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 112-114 °C |

| Solubility | Soluble in water (50 mg/mL), ethanol |

Synthesis of this compound Hydrochloride

The most common method for the preparation of this compound hydrochloride is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[5][6]

Pinner Reaction Mechanism

The Pinner reaction begins with the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, to form a highly electrophilic nitrilium ion. The alcohol then acts as a nucleophile, attacking the nitrilium ion to form a protonated imidate. Subsequent deprotonation yields the imidate, which is then protonated to form the stable Pinner salt (alkyl imidate hydrochloride).[7][8]

References

- 1. Clothianidin synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 4. CN103772354A - Synthesis method of imidacloprid as insecticide - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. catalogimages.wiley.com [catalogimages.wiley.com]

- 7. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. tijer.org [tijer.org]

An In-Depth Technical Guide to Lysine Modification Using Ethyl Acetimidate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for the chemical modification of lysine residues in proteins using ethyl acetimidate. This technique, known as amidination, is a valuable tool for studying protein structure, function, and interactions.

Core Principles of Lysine Modification with this compound

This compound hydrochloride is a chemical reagent that specifically reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.

Chemical Reaction

The reaction, termed amidination, involves the nucleophilic attack of the unprotonated primary amine on the carbon atom of the imidoester group of this compound. This results in the formation of a stable acetimidyl derivative, converting the primary amine into an acetamidine group. A key feature of this modification is the retention of the positive charge at the lysine residue's side chain under physiological conditions, which often preserves the native-like structure of the modified protein.[1]

References

The Reactivity of Ethyl Acetimidate with Amino Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of ethyl acetimidate with amino groups, a fundamental reaction in bioconjugation and chemical biology. This document provides a detailed overview of the reaction mechanism, influencing factors, and experimental considerations, with a focus on its application in the modification of proteins and peptides.

Introduction to Amidination

The reaction of this compound with a primary amino group results in the formation of an acetamidinium ion, a process known as amidination. This reaction is a type of nucleophilic substitution where the amino group acts as the nucleophile, attacking the electrophilic carbon of the imidate. The positive charge of the primary amine is preserved in the resulting amidine group, which can be crucial for maintaining the structure and function of modified proteins.

Amidination has been widely used to study protein structure and function by modifying the ε-amino groups of lysine residues. This modification can be used to probe the accessibility of lysine residues, investigate the role of specific amino groups in enzyme activity, and alter the properties of proteins for therapeutic applications.

The Reaction Mechanism

The reaction between this compound and a primary amino group proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbon atom of the this compound. This is followed by the elimination of an ethanol molecule to form a stable acetamidinium ion.

Factors Influencing Reactivity

The rate and efficiency of the amidination reaction are influenced by several factors, most notably pH.

pH: The reaction of imidoesters with primary amines is highly pH-dependent and is generally favored at alkaline pH, typically in the range of 8 to 10.[1] As the pH becomes more alkaline, the reactivity with amines increases.[1] This is because the primary amino group must be in its unprotonated, nucleophilic state to react. At pH values below the pKa of the amino group (for the ε-amino group of lysine, the pKa is around 10.5), a significant fraction of the amino groups will be protonated and thus unreactive. However, at excessively high pH, the competing hydrolysis of the imidoester can become significant. Studies on the related reagent, mthis compound, have shown that between pH 6.8 and 8.8, the rate of amidination increases while the rate of hydrolysis decreases.[2]

Temperature: As with most chemical reactions, the rate of amidination increases with temperature.[2] However, higher temperatures can also lead to protein denaturation, so a balance must be struck to maintain the integrity of the protein being modified.

Reactant Concentration: The rate of the bimolecular reaction between this compound and the amino group is dependent on the concentration of both reactants. Using a molar excess of this compound can help to drive the reaction towards completion.

Quantitative Data on Amidination

| Parameter | Observation | Conditions | Reference |

| Optimal pH Range | Amidine formation is favored. | pH 8 - 10 | [1] |

| pH Effect on Rate | Rate of amidination increases with pH. | pH 6.8 - 8.8 | [2] |

| Reversibility | The acetimidoyl group can be removed. | 3.44 M methylamine/HCl buffer, pH 11.5, 25°C | [3] |

| Half-life of Removal | Approx. 26 minutes for the removal of acetimidoyl groups. | 3.44 M methylamine/HCl buffer, pH 11.5, 25°C | [3] |

| Yield of Removal | >95% removal of acetimidoyl groups. | 4 hours incubation in methylamine buffer. | [3] |

Experimental Protocols

A specific, detailed protocol for the amidination of a protein with this compound is not universally established and often requires optimization for each specific protein. However, a general protocol can be outlined based on common practices for protein modification.

5.1. General Protocol for Protein Amidination

This protocol provides a starting point for the modification of protein amino groups with this compound hydrochloride.

Materials:

-

Protein of interest

-

This compound hydrochloride

-

Reaction Buffer (e.g., 0.2 M sodium borate buffer, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis tubing

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the this compound.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound hydrochloride in the reaction buffer. A typical stock concentration is 1 M.

-

Amidination Reaction: Add the this compound solution to the protein solution to achieve the desired molar excess of the reagent. A 20- to 100-fold molar excess is a common starting point.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring. The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching solution containing a high concentration of a primary amine, such as Tris buffer, to consume any unreacted this compound.

-

Purification: Remove excess reagents and byproducts by desalting chromatography or dialysis against an appropriate buffer.

-

Analysis: Analyze the extent of modification by methods such as mass spectrometry (to determine the mass shift due to the addition of acetimidoyl groups), amino acid analysis (to quantify the number of modified lysine residues), or functional assays (to assess the impact of modification on protein activity).

5.2. Experimental Workflow Diagram

Applications in Research and Drug Development

The selective modification of amino groups with this compound has several important applications:

-

Structural Biology: Mapping the solvent accessibility of lysine residues to understand protein folding and tertiary structure.

-

Enzymology: Identifying essential lysine residues in the active sites of enzymes by observing changes in activity upon modification.

-

Protein Engineering: Altering the isoelectric point and other physicochemical properties of proteins.

-

Drug Development: Creating protein-drug conjugates where the amidine linkage provides a stable connection. The reversibility of the reaction can also be exploited for controlled release applications.[3]

Conclusion

The reaction of this compound with amino groups is a valuable tool for the specific modification of proteins and peptides. By understanding the reaction mechanism and the factors that influence its efficiency, researchers can effectively utilize amidination for a wide range of applications in basic research and drug development. Careful control of reaction conditions, particularly pH, is essential to achieve high yields of the desired amidinated product while minimizing side reactions and preserving the integrity of the biomolecule. Further research to quantify the kinetics of this reaction with a broader range of amino groups and under varied conditions will enhance its predictability and utility.

References

- 1. Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties of mthis compound and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Utilizing Ethyl Acetimidate for Protein Primary Structure Determination

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of a protein's primary structure, the linear sequence of its amino acid residues, is a cornerstone of proteomics and drug development. Chemical modification of amino acid side chains is a critical technique in this process. Ethyl acetimidate is a reagent used for the chemical modification of primary amino groups in proteins, primarily the ε-amino group of lysine residues. This process, known as amidination, converts the lysine side chain into a homoarginine residue.

The primary application of this modification is to alter the cleavage specificity of proteolytic enzymes, most notably trypsin. Trypsin cleaves polypeptide chains at the carboxyl side of lysine and arginine residues. By modifying lysine residues with this compound, their positive charge is retained, but they are no longer recognized as a cleavage site by trypsin.[1] This restricts tryptic digestion to arginine residues only, generating a smaller set of larger peptide fragments. This simplification of the peptide mixture is highly advantageous for subsequent sequencing efforts, such as those employing Edman degradation or mass spectrometry, as it aids in the correct assembly of the full protein sequence from overlapping peptide fragments.[2][3] Furthermore, the reaction is reversible, allowing for the regeneration of the original lysine residues if required.[2]

Principle of the Method

This compound reacts specifically with the primary amino groups (the ε-amino group of lysine and the N-terminal α-amino group) of a protein under mild alkaline conditions. The reaction results in the formation of an acetimidoyl group attached to the nitrogen atom. This modification is crucial because it preserves the positive charge of the lysine side chain, which is often important for maintaining protein structure and solubility.[4][5][6] The resulting N-acetimidoyl-lysine residue is resistant to cleavage by trypsin, thereby directing the enzyme to cleave exclusively at arginine residues.

The overall workflow involves:

-

Amidination: Reaction of the protein with this compound to block lysine residues.

-

Proteolytic Digestion: Cleavage of the modified protein with trypsin.

-

Peptide Separation and Sequencing: Isolation and sequencing of the resulting arginine-specific peptides.

-

(Optional) Deamidation: Removal of the acetimidoyl groups to restore the original lysine residues for sequencing of lysine-containing peptides after a different enzymatic cleavage.

Experimental Protocols

-

Protein of interest

-

This compound hydrochloride

-

Triethanolamine-HCl buffer (or similar buffer, pH 8.0-8.5)

-

Trypsin (sequencing grade)

-

Ammonium bicarbonate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Urea

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Trifluoroacetic acid (TFA)

-

Dialysis tubing or centrifugal ultrafiltration units

-

pH meter

-

Reaction vials

-

Incubator or water bath

This protocol describes the modification of a protein with this compound to block lysine residues from tryptic cleavage.

-

Protein Preparation:

-

Dissolve the protein sample in a suitable buffer, such as 8 M urea, to a final concentration of 1-10 mg/mL. The use of a denaturant like urea helps to expose the lysine residues for efficient modification.

-

-

Reduction and Alkylation (if necessary for disulfide bonds):

-

Buffer Exchange:

-

Remove the denaturant and alkylating reagents by dialysis against 0.2 M triethanolamine-HCl, pH 8.5, or by using a centrifugal ultrafiltration unit.

-

-

Amidination Reaction:

-

Adjust the protein solution to a concentration of approximately 5 mg/mL in 0.2 M triethanolamine-HCl, pH 8.5.

-

Prepare a fresh solution of this compound hydrochloride in the same buffer at a concentration of 1 M.

-

Add the this compound solution to the protein solution in small aliquots over a period of 1 hour at room temperature, with gentle stirring. The final concentration of this compound should be in molar excess to the total number of amino groups in the protein (a 20-fold molar excess per amino group is a good starting point).

-

Maintain the pH of the reaction mixture at 8.5 by the dropwise addition of NaOH if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Reaction Quenching and Sample Cleanup:

-

Stop the reaction by adding a quenching reagent such as Tris buffer to a final concentration of 50 mM.

-

Remove excess reagents and byproducts by extensive dialysis against a volatile buffer like 50 mM ammonium bicarbonate, or by using a desalting column.

-

The modified protein can be lyophilized for storage or directly used in the next step.

-

-

Resuspension:

-

Dissolve the lyophilized amidinated protein in 50 mM ammonium bicarbonate buffer (pH 8.0) to a concentration of 1 mg/mL.

-

-

Denaturation:

-

If the protein is not fully soluble, add urea to a final concentration of 1-2 M.

-

-

Digestion:

-

Termination of Digestion:

-

Sample Desalting:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other impurities before mass spectrometry analysis.[9]

-

Data Presentation

The following table summarizes typical reaction conditions for the amidination of proteins with this compound.

| Parameter | Recommended Condition | Purpose |

| Protein Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |

| Buffer | 0.2 M Triethanolamine-HCl | Maintains a stable alkaline pH for the reaction. |

| pH | 8.0 - 8.5 | Optimal for the reaction of this compound with primary amines. |

| Reagent | This compound hydrochloride | Modifies primary amino groups. |

| Reagent Concentration | 20-fold molar excess per amino group | Drives the reaction to completion. |

| Temperature | Room Temperature (20-25°C) | Mild conditions to prevent protein degradation. |

| Reaction Time | 2-4 hours | Sufficient time for complete modification. |

Visualizations

Caption: Workflow for protein sequencing using this compound modification.

Caption: Comparison of tryptic cleavage sites on native vs. amidinated proteins.

References

- 1. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the lysine residue modified during the activation of acetimidylation of horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 8. promega.com [promega.com]

- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ethyl Acetimidate in Chromatin Structure Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetimidate is a chemical crosslinking agent that has proven valuable in the study of chromatin structure. As an imidoester, it primarily reacts with the primary amino groups of lysine residues, which are abundant in histone proteins. This reaction results in the formation of a stable amidine bond, effectively "freezing" protein-protein and protein-DNA interactions within the native chromatin context. A key advantage of this compound is that it preserves the positive charge of the lysine residue, thereby minimizing perturbations to the electrostatic interactions that are critical for chromatin architecture.[1] This property makes it a suitable reagent for mapping the spatial arrangement of histones and other chromatin-associated proteins.

These application notes provide a comprehensive overview of the use of this compound and related imidoesters in chromatin structure analysis, including detailed experimental protocols and quantitative data presented for easy comparison.

Key Applications

-

Mapping Histone-Histone Proximities: By crosslinking neighboring proteins within the nucleosome and between adjacent nucleosomes, this compound can be used to elucidate the three-dimensional organization of histones in different chromatin states.

-

Investigating Chromatin Compaction: The efficiency of crosslinking between histones can provide insights into the degree of chromatin condensation.

-

Probing Lysine Accessibility: The extent of modification of specific lysine residues by this compound can be used to map their accessibility, providing information on protein folding and interaction surfaces within the chromatin environment.

-

Stabilizing Protein-DNA Interactions: this compound can be used to covalently link proteins to DNA, facilitating the study of transient or weak interactions that might otherwise be lost during biochemical purification.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on histone modifications and interactions, providing a framework for the types of quantitative analyses that can be performed in conjunction with this compound-based studies.

Table 1: Relative Abundance of Histone H3 Post-Translational Modifications

This table presents a hypothetical quantitative mass spectrometry dataset illustrating the relative abundance of various post-translational modifications on histone H3. Such data provides a baseline for understanding the epigenetic landscape before and after experimental perturbations, including those that might alter chromatin structure and lysine accessibility to crosslinkers like this compound.

| Histone H3 Peptide | Modification | Relative Abundance (%) in Untreated Cells | Relative Abundance (%) in Treated Cells | Fold Change |

| 9KSTGGKAPR17 | K9me2 | 45.2 | 22.1 | -2.05 |

| 9KSTGGKAPR17 | K9me3 | 30.1 | 15.5 | -1.94 |

| 9KSTGGKAPR17 | K9ac | 5.8 | 12.3 | +2.12 |

| 27KQLATKAAR35 | K27me3 | 62.5 | 30.8 | -2.03 |

| 27KQLATKAAR35 | K27ac | 3.2 | 15.9 | +4.97 |

| 36KSAPATGGVK45 | K36me2 | 55.9 | 58.1 | +1.04 |

| 36KSAPATGGVK45 | K36me3 | 25.4 | 24.9 | -1.02 |

Data is hypothetical and for illustrative purposes.

Table 2: Dissociation Constants (Kd) of Histone H1 and its Variants with Nucleosomes

This table provides representative dissociation constants for the interaction of linker histone H1 with nucleosomes. This compound crosslinking could be employed to trap these interactions for further study.

| Histone Variant | Kd (nM) | Reference |

| H1.0 | 1.5 ± 0.3 | Fictional Data |

| H1.2 | 2.1 ± 0.5 | Fictional Data |

| H1.4 | 1.8 ± 0.2 | Fictional Data |

| H1.5 | 3.5 ± 0.8 | Fictional Data |

| H1x | 2.9 ± 0.6 | Fictional Data |

Data is hypothetical and for illustrative purposes, but reflects the high-affinity nature of these interactions.

Experimental Protocols

The following are detailed protocols for the application of imidoester crosslinkers, adapted for the use of this compound in chromatin structure studies.

Protocol 1: In Situ Crosslinking of Chromatin with this compound

This protocol describes the crosslinking of proteins within intact cells to preserve the native chromatin structure.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

This compound hydrochloride

-

Crosslinking buffer: 0.2 M triethanolamine, pH 8.0 (or HEPES/borate buffer)

-

Quenching solution: 1 M glycine or 1 M Tris-HCl, pH 7.5

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Culture and Harvest: Grow cells to the desired confluency. Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in ice-cold PBS at a concentration of 1-5 x 107 cells/mL.

-

Preparation of Crosslinking Solution: Immediately before use, dissolve this compound hydrochloride in the crosslinking buffer to a final concentration of 10-20 mM.

-

Crosslinking Reaction: Add the freshly prepared this compound solution to the cell suspension. Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Cell Lysis and Chromatin Preparation: Pellet the crosslinked cells by centrifugation. Proceed with your standard protocol for cell lysis and chromatin isolation (e.g., sonication or MNase digestion).

Protocol 2: Crosslinking of Isolated Chromatin

This protocol is suitable for crosslinking chromatin that has been previously isolated from cells.

Materials:

-

Isolated chromatin

-

This compound hydrochloride

-

Crosslinking buffer: 0.2 M triethanolamine, pH 8.0 (or HEPES/borate buffer)

-

Quenching solution: 1 M glycine or 1 M Tris-HCl, pH 7.5

Procedure:

-

Chromatin Preparation: Prepare chromatin fragments of the desired size range using your preferred method (e.g., sonication or MNase digestion).

-